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molecular formula C15H21N3O4 B1603102 Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate CAS No. 206879-94-9

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1603102
M. Wt: 307.34 g/mol
InChI Key: DUTLKLPXMPHUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102625B2

Procedure details

To a solution of 3-fluoronitrobenzene (2 mL, 18.8 mmol) in DMSO (20 mL) was added Boc-piperazine (10 g, 56.4 mmol), after stirring at 100° C. for 3 days, the mixture was poured to ice water, the resulting precipitate was collected by filtration to give tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.91 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[C:11]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]>CS(C)=O>[N+:8]([C:4]1[CH:3]=[C:2]([N:21]2[CH2:20][CH2:19][N:18]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:23][CH2:22]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
after stirring at 100° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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